

An In-depth Technical Guide to N1-Methoxymethyl Picrinine (C₂₂H₂₆N₂O₄)

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Compound of Interest

Compound Name: N1-Methoxymethyl picrinine

Cat. No.: B12631715

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine is a naturally occurring indole alkaloid with the molecular formula C₂₂H₂₆N₂O₄. First isolated from the leaves of *Alstonia scholaris*, this complex heterocyclic compound belongs to the akuammiline class of alkaloids, a group known for a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the available scientific data on **N1-Methoxymethyl picrinine**, including its chemical and physical properties, and details on its isolation. Due to a lack of specific research on this derivative, information regarding its biological activity, experimental protocols for bioassays, and associated signaling pathways remains largely unelucidated. This document aims to consolidate the existing knowledge to serve as a foundational resource for future research and drug development endeavors.

Chemical and Physical Properties

N1-Methoxymethyl picrinine is a white powder with a molecular weight of 382.5 g/mol ^[1] It is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.^[2] The fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C22H26N2O4	[1]
Molecular Weight	382.5 g/mol	[1]
CAS Number	1158845-78-3	[2]
IUPAC Name	methyl (1R,9R,11S,14E,17S)-14- ethylidene-2- (methoxymethyl)-18-oxa-2,12- diazahexacyclo[9.6.1.1 ^{9,15} .0 ^{1,9} . 0 ^{3,8} .0 ^{12,17}]nonadeca-3,5,7- triene-19-carboxylate	[1]
Appearance	Powder	[2]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]

Spectroscopic Data

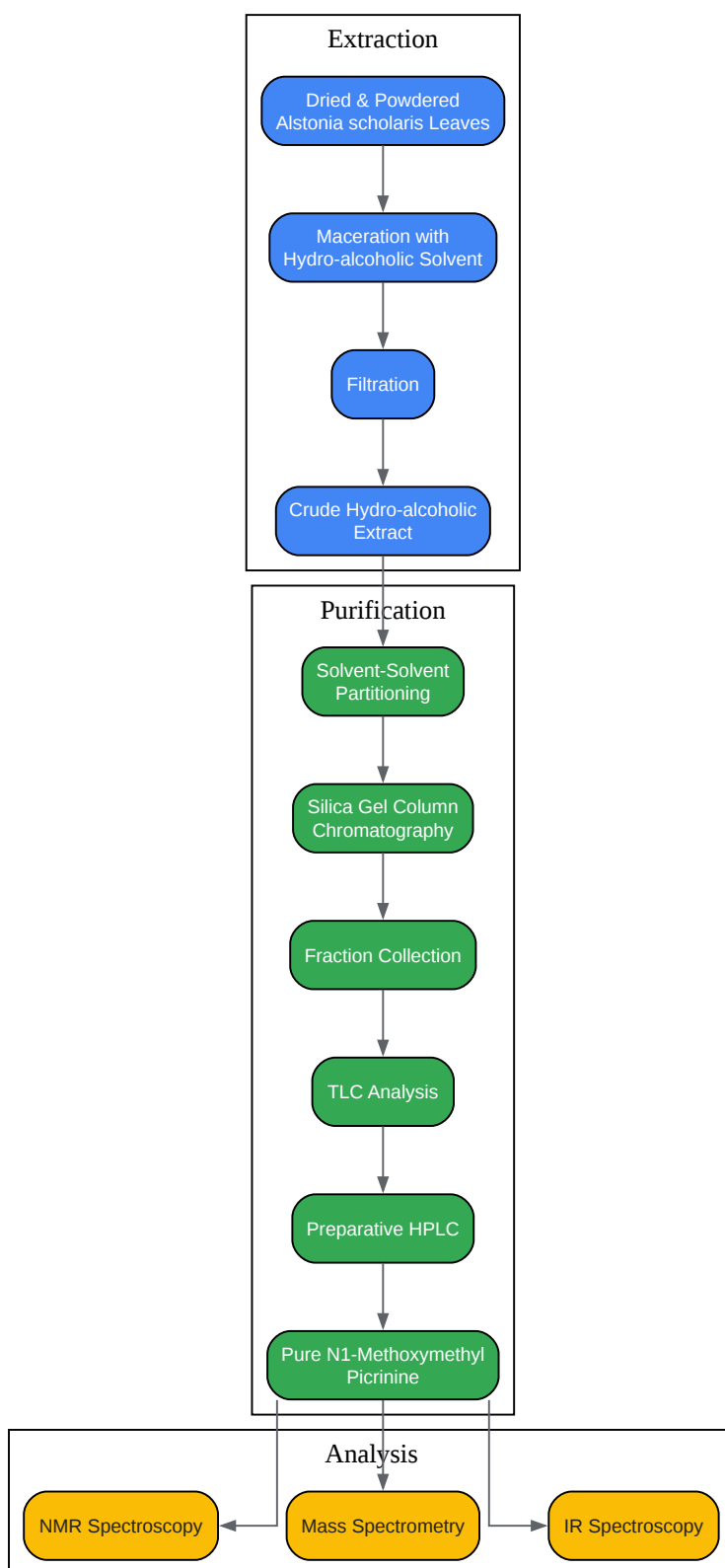
Detailed spectroscopic data for **N1-Methoxymethyl picrinine** is available from its initial characterization. The structural elucidation was primarily achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the complete raw data is found in the primary literature, key spectral information is often provided by chemical suppliers who confirm the identity of their compounds using these techniques.

Note: Specific chemical shifts (δ) for ^1H and ^{13}C NMR, as well as detailed mass fragmentation patterns and infrared absorption bands, are reported in the primary literature and are crucial for the unambiguous identification of the compound.

Experimental Protocols

Isolation of N1-Methoxymethyl Picrinine from *Alstonia scholaris*

The primary method for obtaining **N1-Methoxymethyl picrinine** is through extraction from the leaves of the *Alstonia scholaris* plant. The isolation of this compound was reported by Wang et al. in 2009 from a hydro-alcoholic extract of the leaves.^[3] While the full, detailed protocol is contained within the cited publication, a general workflow for the isolation of alkaloids from plant material is outlined below. This generalized protocol is for illustrative purposes and should be supplemented with the specific details from the primary literature for replication.



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Figure 1: Generalized workflow for the isolation and identification of **N1-Methoxymethyl picrinine**.

Synthesis

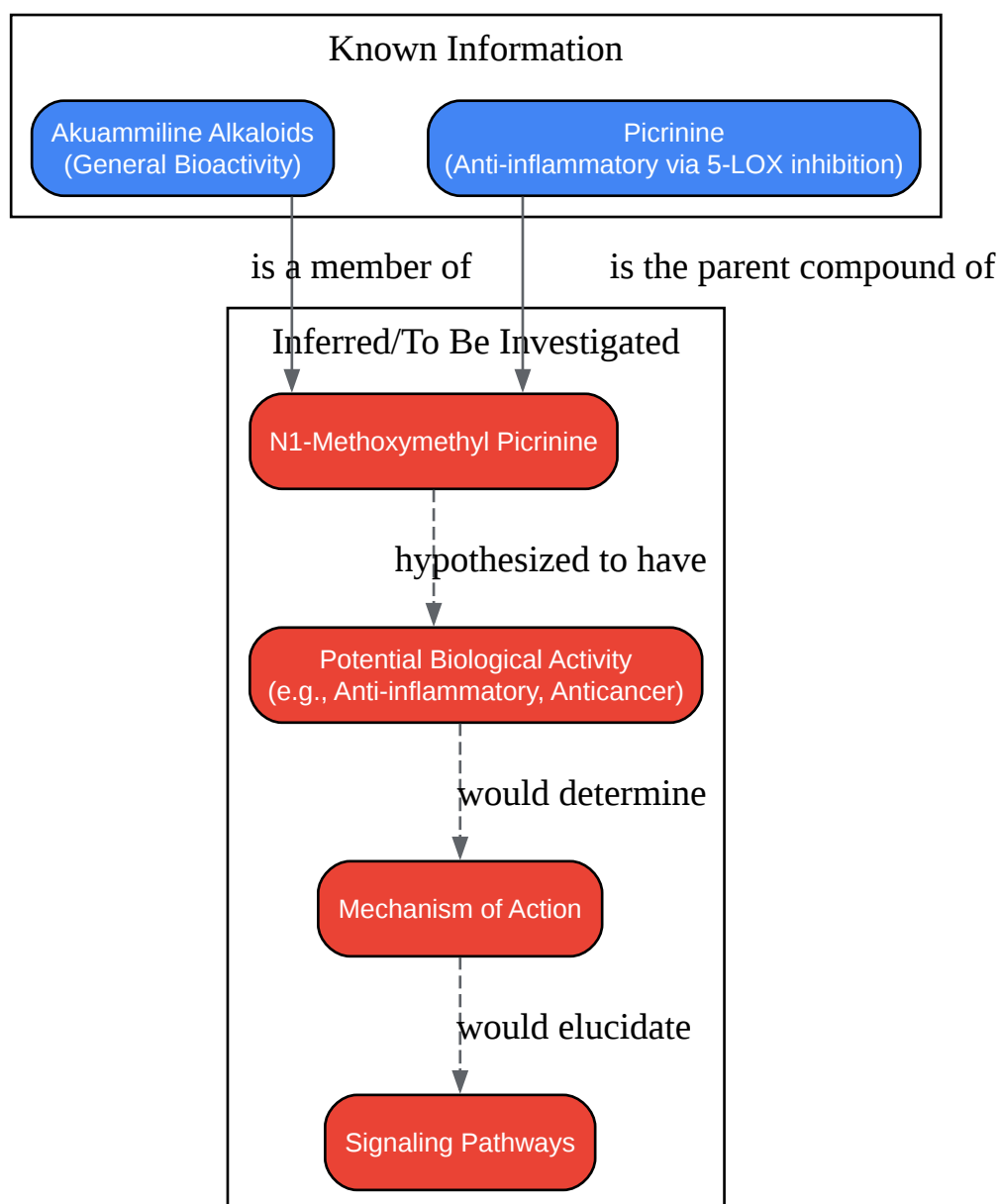
To date, a specific total synthesis for **N1-Methoxymethyl picrinine** has not been published. However, the total synthesis of the closely related parent compound, picrinine, has been achieved.[4] It is plausible that a similar synthetic strategy could be adapted to produce **N1-Methoxymethyl picrinine**, potentially by introducing the N1-methoxymethyl group at a suitable stage in the synthetic sequence. The development of a synthetic route would be a significant contribution to the field, enabling the production of larger quantities for extensive biological evaluation.

Biological Activity and Signaling Pathways

There is a significant gap in the scientific literature regarding the specific biological activities of **N1-Methoxymethyl picrinine**. While the broader class of akuammiline alkaloids, isolated from *Alstonia scholaris*, is known to possess a range of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer effects, specific studies on this N1-methoxymethyl derivative are lacking.[3]

The parent compound, picrinine, has been reported to exhibit anti-inflammatory activity through the inhibition of 5-lipoxygenase.[5] It is hypothesized that **N1-Methoxymethyl picrinine** may share some of these properties, but this requires experimental verification.

Due to the absence of bioactivity data, there is currently no information on the mechanism of action or any associated signaling pathways for **N1-Methoxymethyl picrinine**. Future research should focus on screening this compound in various biological assays to elucidate its potential therapeutic effects. A logical starting point would be to investigate its anti-inflammatory and cytotoxic properties, given the known activities of related compounds.



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Figure 2: Logical relationship between known information and areas for future research.

Conclusion and Future Directions

N1-Methoxymethyl picrinine is a structurally interesting natural product with a well-defined chemical identity. However, its biological properties remain largely unexplored. The current body of knowledge is primarily limited to its isolation and structural characterization.

For drug development professionals and researchers, **N1-Methoxymethyl picrinine** represents an opportunity for new discoveries. The immediate priorities for future research should be:

- **Comprehensive Biological Screening:** A broad-based screening of **N1-Methoxymethyl picrinine** in various in vitro and in vivo models is essential to identify its primary pharmacological activities.
- **Mechanism of Action Studies:** Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the molecular targets and signaling pathways involved.
- **Development of a Total Synthesis:** A robust and efficient total synthesis would provide a reliable source of the compound for extensive preclinical and clinical studies, and also allow for the synthesis of analogues to explore structure-activity relationships.

This technical guide serves as a call to action for the scientific community to further investigate this promising natural product. The elucidation of its pharmacological profile could unlock new therapeutic possibilities.

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